molecular formula C16H17NO4 B3013221 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 2011779-89-6

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol

Cat. No. B3013221
CAS RN: 2011779-89-6
M. Wt: 287.315
InChI Key: VOZIYLSZBKTUEZ-LICLKQGHSA-N
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Description

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is a chemical compound used in diverse scientific research. It has a molecular formula of C16H17NO4 and a molecular weight of 287.31 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol consists of a phenol group attached to an imine group, which is further connected to a dimethoxyphenyl group . The presence of the imine group suggests that this compound can participate in reactions involving the nitrogen atom.


Physical And Chemical Properties Analysis

The molecular weight of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is 287.31, and its molecular formula is C16H17NO4 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.

Scientific Research Applications

Enol-Keto Tautomerism and Spectroscopic Properties

  • The molecular structure and spectroscopic properties of similar compounds have been investigated, revealing insights into enol-keto tautomerism, spectroscopic properties, and intramolecular hydrogen bond interactions. This research aids in understanding the electronic properties and stability of such molecules (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

Antibacterial and Antioxidant Activities

  • Some tridentate substituted salicylaldimines, which are similar in structure, have been synthesized and characterized for their antibacterial and antioxidant activities. This highlights the potential medical and biological applications of these compounds (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Copper(II) Complexes and Luminescence Properties

  • Research has been conducted on the synthesis and characterization of novel copper(II) complexes involving similar ligands. These studies provide insights into the electrical conductivity and luminescence properties of such complexes, which can be significant in materials science and electronics (Gonul et al., 2018).

Proxies for Land Plant Biomass

  • Methoxyphenols, including dimethoxyphenols, have been studied as proxies for terrestrial biomass. This research is crucial in understanding the chemical changes in lignin during hydrothermal alteration, which has applications in environmental science and biochemistry (Vane & Abbott, 1999).

Radical Scavenging Activities

  • The radical scavenging activities of similar compounds have been investigated, indicating their potential use in pharmaceutical and nutraceutical applications. This research contributes to understanding the antioxidant properties of such compounds (Alaşalvar et al., 2014).

Cobalt(II) Complexes and Carcinoma Cell Activity

  • Studies on cobalt(II) complexes involving similar ligands have shown significant inhibitory activity against various carcinoma cells, suggesting potential applications in cancer therapy (Das et al., 2014).

properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-12-7-8-13(15(9-12)21-3)17-10-11-5-4-6-14(20-2)16(11)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZIYLSZBKTUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol

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